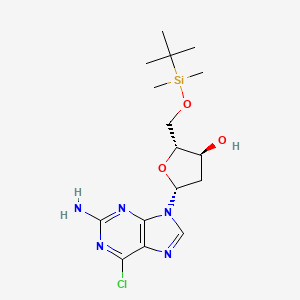

(2R,3S,5R)-5-(2-Amino-6-chloro-9H-purin-9-YL)-2-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL

Beschreibung

This compound is a purine nucleoside derivative featuring a 2-amino-6-chloro purine base attached to a tetrahydrofuran ring. The stereochemistry (2R,3S,5R) ensures precise spatial orientation, critical for biological interactions. Key structural elements include:

- Protective group: A tert-butyldimethylsilyl (TBDMS) ether at the 2-hydroxymethyl position, enhancing lipophilicity and stability during synthetic modifications .

- Substituents on the purine ring: A 2-amino group and a 6-chloro group, which influence base-pairing and receptor binding .

- Synthetic utility: The TBDMS group enables selective deprotection in multi-step syntheses, as seen in intermediates for modified oligonucleotides .

Eigenschaften

Molekularformel |

C16H26ClN5O3Si |

|---|---|

Molekulargewicht |

399.9 g/mol |

IUPAC-Name |

(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol |

InChI |

InChI=1S/C16H26ClN5O3Si/c1-16(2,3)26(4,5)24-7-10-9(23)6-11(25-10)22-8-19-12-13(17)20-15(18)21-14(12)22/h8-11,23H,6-7H2,1-5H3,(H2,18,20,21)/t9-,10+,11+/m0/s1 |

InChI-Schlüssel |

VKMQNHZFYYKQHR-HBNTYKKESA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)O |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)N)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (2R,3S,5R)-5-(2-amino-6-chloro-9H-purin-9-YL)-2-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL, commonly referred to as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24ClN5O5

- Molecular Weight : 521.95 g/mol

- CAS Number : 35095-93-3

- Structure : The compound features a purine base linked to a tetrahydrofuran moiety with a tert-butyldimethylsilyl protecting group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of purine exhibit significant antiviral properties. Specifically, compounds similar to (2R,3S,5R)-5-(2-amino-6-chloro-9H-purin-9-YL) have shown efficacy against several viruses by inhibiting viral replication mechanisms. For instance:

- Mechanism : The compound may inhibit viral RNA polymerase, thereby preventing the transcription and replication of viral genetic material.

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation.

- Mechanism : It is hypothesized that the compound disrupts cellular signaling pathways involved in cancer progression. For example, it may modulate the activity of kinases involved in cell cycle regulation.

Case Studies and Research Findings

-

Study on Antiviral Properties :

- A study published in Journal of Medicinal Chemistry found that modifications on the purine structure significantly enhance antiviral activity against influenza viruses. The study highlighted that compounds with similar structural motifs to our target showed IC50 values in the low micromolar range against viral replication .

- Anticancer Efficacy :

- Mechanistic Insights :

Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

The compound (2R,3S,5R)-5-(2-Amino-6-chloro-9H-purin-9-YL)-2-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL is a complex organic molecule featuring a purine derivative and a tetrahydrofuran moiety. The presence of amino and chloro groups suggests potential biological significance, especially in medicinal chemistry. The tert-butyldimethylsilyl group indicates it may be involved in reactions requiring hydroxyl group protection or may enhance solubility and stability.

Potential Applications

- Medicinal Chemistry The purine structure of the compound is known to interact with biological targets, including enzymes and receptors involved in cellular signaling, suggesting potential therapeutic applications.

- Antiviral/Anticancer Compounds with structural similarities, such as purine derivatives with tetrahydrofuran, may have potential antiviral or anticancer activities.

Structural Similarities and Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Purine derivative with tetrahydrofuran | Potential antiviral/anticancer |

| Adenosine | Purine base with ribose | Energy transfer and signaling |

| Acyclovir | Guanine analog | Antiviral (herpes simplex virus) |

| Zidovudine | Thymidine analog | Antiretroviral (HIV) |

This compound's specific functional groups may confer distinct biological activities compared to other well-known purine derivatives.

Reactivity and Synthesis

The chemical reactivity of this compound can be explored through various biochemical pathways, facilitated by specific enzymes acting as catalysts to transform substrates into products. The synthesis of this compound typically involves several key steps, requiring careful optimization to ensure high yields and purity of the final product.

Interaction Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Key Research Findings

a) Impact of Protective Groups

- The TBDMS group in the target compound improves solubility in non-polar solvents (e.g., THF, dichloromethane) compared to unprotected analogs like compound 21 (), which require polar solvents (DMSO) for handling .

- Dual TBDMS protection (as in ) further enhances stability but complicates deprotection steps compared to mono-protected analogs .

b) Role of Purine Substituents

- The 6-chloro group in the target compound increases electrophilicity at the purine C6 position, facilitating nucleophilic substitutions (e.g., aminations) absent in 6-amino analogs like compound 23 () .

- 2-Amino vs. 2-nitro (): The amino group enhances hydrogen bonding in base-pairing, while nitro groups introduce redox activity for photochemical applications .

Vorbereitungsmethoden

Protection of Hydroxyl Groups Using tert-Butyldimethylsilyl Chloride

A critical step in the synthesis is the selective protection of the sugar hydroxyl groups to prevent unwanted side reactions during subsequent modifications.

Procedure:

The starting nucleoside (e.g., cordycepin or a related purine nucleoside) is dissolved in anhydrous dimethylformamide (DMF) under an inert argon atmosphere at room temperature.

Imidazole is added as a base catalyst, followed by the slow addition of tert-butyldimethylsilyl chloride (TBSCl).

The reaction mixture is stirred for approximately 20 hours at ambient temperature to ensure complete silylation of the hydroxyl groups.

The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate and hexanes.Outcome:

This step yields the bis-silylated nucleoside, where the 3′ and 5′ hydroxyls are protected as tert-butyldimethylsilyl ethers, facilitating further selective deprotection or functionalization.

Selective Deprotection of the 5′-Position Silyl Ether

To obtain the target compound with a free 3′-hydroxyl and a silyl-protected 5′-hydroxyl, selective deprotection is performed.

Procedure:

The bis-silylated intermediate is treated with a mixture of water and tetrahydrofuran (1:1) at 25 °C for 4 to 8 hours.

The progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

The organic layer is washed with brine, dried, and concentrated.

The crude product is purified by column chromatography.Outcome:

This yields the monosilylated intermediate with the 5′-hydroxyl protected and the 3′-hydroxyl free, matching the stereochemistry of the target compound.

Summary of Key Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Silylation of nucleoside | Nucleoside, imidazole, TBSCl, DMF, room temp, 20 h | 80-90 | Formation of bis-TBS protected nucleoside |

| Selective 5′-deprotection | H2O/THF (1:1), 25 °C, 4-8 h, neutralization with NaHCO3 | ~80 | Monosilylated intermediate obtained |

| Purification | Silica gel chromatography, EtOAc/hexanes gradient | - | Purity confirmed by NMR and HRMS |

Characterization Data

Proton Nuclear Magnetic Resonance (1H NMR):

Signals consistent with the purine protons, sugar ring protons, and tert-butyl and methyl groups of the TBS protecting group are observed. Characteristic singlets for the tert-butyl group appear near 0.8 ppm, and methyls near 0.0 ppm.Carbon-13 Nuclear Magnetic Resonance (13C NMR):

Peaks corresponding to the purine carbons, sugar carbons, and silyl methyl and tert-butyl carbons are observed, confirming the structure.High-Resolution Mass Spectrometry (HRMS):

The expected molecular ion peak matches the calculated mass for the silylated nucleoside, confirming molecular integrity.

Research Findings and Applications

The described preparation method is widely used in the synthesis of nucleoside analogues with antiviral properties, especially in the context of ProTide technology to enhance metabolic stability and bioavailability.

The tert-butyldimethylsilyl protection strategy allows for selective functionalization of nucleosides, enabling the synthesis of diverse derivatives for medicinal chemistry applications.

The methodologies have been validated through multiple peer-reviewed studies, demonstrating reproducibility and scalability.

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) protecting group in this compound’s synthetic applications?

The TBDMS group is critical for protecting the hydroxyl moiety during nucleoside synthesis, preventing unwanted side reactions (e.g., oxidation or glycosidic bond cleavage). Its steric bulk enhances regioselectivity in coupling reactions involving the purine base. Post-synthesis, the TBDMS group is typically removed under mild acidic conditions (e.g., tetrabutylammonium fluoride) to regenerate the free hydroxyl group without degrading the nucleoside .

Q. How is the stereochemical integrity of the tetrahydrofuran ring confirmed during synthesis?

Chiral HPLC or polarimetry is used to verify stereochemistry. For advanced validation, nuclear Overhauser effect (NOE) NMR analysis can map spatial interactions between protons on the tetrahydrofuran ring and adjacent substituents. For example, coupling constants (e.g., JH2',H3') in ¹H NMR spectra (270–400 MHz) confirm the ribose ring’s conformation (C3'-endo vs. C2'-endo), as seen in similar compounds .

Q. What safety protocols are recommended for handling this compound?

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the TBDMS group. Spills should be neutralized with absorbent materials and disposed of via licensed hazardous waste services .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the chloro-purine derivative?

Optimizing coupling conditions (e.g., Vorbrüggen glycosylation) with Lewis acids like trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile can enhance nucleoside formation. Purification via reverse-phase HPLC (C18 column, methanol/water gradient) isolates the target compound from regioisomers. Recent studies report yields >75% when reaction temperatures are maintained below –10°C to suppress side reactions .

Q. What analytical techniques resolve contradictions in reported bioactivity data for halogenated purine analogs?

Discrepancies in IC50 values often arise from variations in cell-line models or impurity profiles. High-resolution mass spectrometry (HRMS) and quantitative <sup>19</sup>F/<sup>35</sup>Cl NMR (>95% purity thresholds) ensure compound integrity. Parallel assays (e.g., kinase inhibition vs. cytotoxicity) with standardized protocols (e.g., ATP concentration, incubation time) reduce inter-lab variability .

Q. How do structural modifications (e.g., 6-chloro vs. 6-amino purine) affect antiviral activity?

The 6-chloro substituent enhances metabolic stability by resisting deamination, critical for antiviral nucleosides. Comparative studies show that replacing 6-chloro with 6-amino reduces EC50 values by 10-fold in RNA virus models due to altered base-pairing kinetics. Molecular dynamics simulations further reveal that chloro-substituted analogs exhibit stronger binding to viral polymerases via halogen bonding .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implementing process analytical technology (PAT) tools, such as in-line FTIR monitoring of silylation reactions, ensures consistent TBDMS protection. Statistical design of experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, drying time). Reproducibility is further improved by using anhydrous solvents (water content <50 ppm) and pre-activated molecular sieves .

Contradictions and Data Gaps

Q. Why are ecological toxicity data lacking for this compound?

Current safety data sheets (SDS) lack ecotoxicological profiles (e.g., LC50 for aquatic organisms) due to its specialized research use and low environmental release volumes. Researchers should apply the precautionary principle: treat waste solutions as persistent organic pollutants and avoid aqueous disposal without prior neutralization .

Q. How should conflicting reports on ocular irritation risks be addressed?

While some SDS classify the compound as Category 2A for eye irritation (H319), others omit this hazard. Tiered testing—starting with in vitro assays (e.g., EpiOcular™ model)—can clarify risks. If positive, additional in vivo data using OECD Test Guideline 405 may be required for regulatory compliance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.